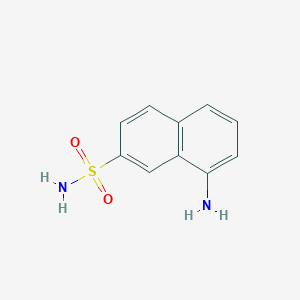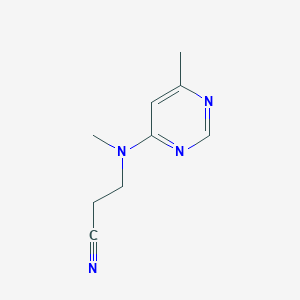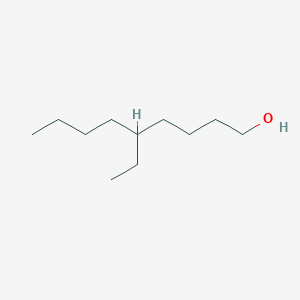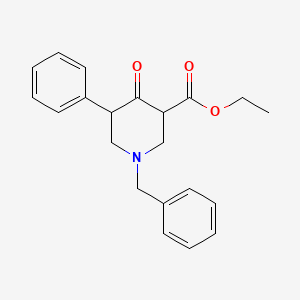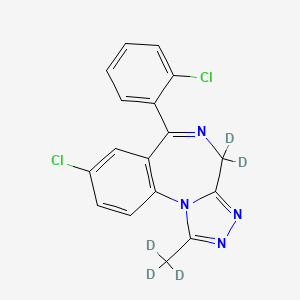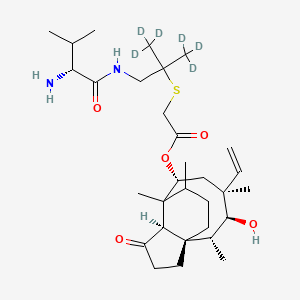
Valnemulin Trifluoroacetic Acid Salt-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valnemulin Trifluoroacetic Acid Salt-d6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Valnemulin, a pleuromutilin antibiotic known for its effectiveness in inhibiting bacterial protein synthesis. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications .
Méthodes De Préparation
The synthesis of Valnemulin Trifluoroacetic Acid Salt-d6 involves several steps, starting with the preparation of Valnemulin Valnemulin is synthesized through a series of chemical reactions, including the modification of pleuromutilinIndustrial production methods typically involve controlled reaction conditions to ensure the purity and stability of the compound .
Analyse Des Réactions Chimiques
Valnemulin Trifluoroacetic Acid Salt-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Valnemulin Trifluoroacetic Acid Salt-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Valnemulin and its derivatives.
Biology: The compound is used in biological studies to investigate the metabolic pathways and interactions of Valnemulin in living organisms.
Medicine: In medical research, it is used to study the pharmacokinetics and pharmacodynamics of Valnemulin, aiding in the development of new antibiotics.
Mécanisme D'action
Valnemulin Trifluoroacetic Acid Salt-d6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase enzyme in the 50S ribosomal subunit of bacteria, preventing the correct positioning of tRNA molecules and thus inhibiting peptide bond formation. This action effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Valnemulin Trifluoroacetic Acid Salt-d6 is unique due to its stable isotope labeling, which enhances its utility in research applications. Similar compounds include:
Tiamulin: Another pleuromutilin antibiotic with a similar mechanism of action but different chemical structure.
Valnemulin: The non-labeled version of this compound, used in similar applications but without the benefits of stable isotope labeling
This compound stands out due to its enhanced stability and precision in analytical applications, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C31H52N2O5S |
|---|---|
Poids moléculaire |
570.9 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,6R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate |
InChI |
InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19?,20-,22+,24+,25-,26-,29+,30?,31-/m0/s1/i6D3,7D3 |
Clé InChI |
LLYYNOVSVPBRGV-ZYJNAGOASA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CCC(C1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C |
SMILES canonique |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
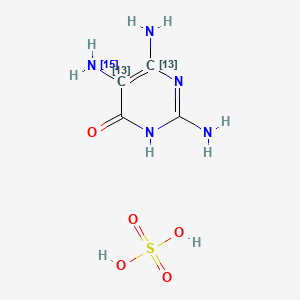
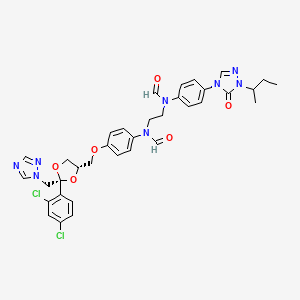

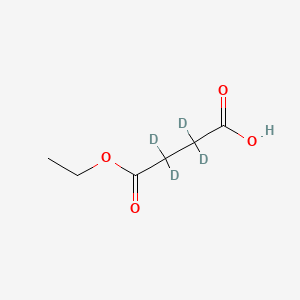
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
